molecular formula C16H24N2O4S2 B2458970 N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide CAS No. 2309259-45-6

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide

Cat. No. B2458970
CAS RN: 2309259-45-6
M. Wt: 372.5
InChI Key: SHDPOLBIOCIQBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide, also known as HMBPSB, is a chemical compound that has gained significant attention in scientific research. HMBPSB is a sulfonamide derivative and has been synthesized using various methods.

Mechanism of Action

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes. It has been reported to inhibit the activity of carbonic anhydrase IX, which is overexpressed in many types of cancer. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has also been shown to inhibit the activity of 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes, mediators of inflammation. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been reported to inhibit the aggregation of amyloid-beta peptides, a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects
Studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has various biochemical and physiological effects. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been reported to reduce inflammation by inhibiting the production of leukotrienes. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to inhibit the aggregation of amyloid-beta peptides, which is a hallmark of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments, including its high potency and selectivity. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been shown to have a low toxicity profile and can be easily synthesized using various methods. However, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has some limitations for lab experiments, including its poor solubility in water and limited stability in solution.

Future Directions

There are several future directions for the research of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide. One potential direction is to investigate the potential therapeutic effects of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide in cancer, inflammation, and Alzheimer's disease. Another direction is to optimize the synthesis method of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide to improve its solubility and stability in solution. Furthermore, the development of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide derivatives with improved pharmacological properties could be another potential direction for future research.
Conclusion
In conclusion, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide is a sulfonamide derivative that has gained significant attention in scientific research. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been synthesized using various methods and has potential therapeutic effects in cancer, inflammation, and Alzheimer's disease. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide exerts its pharmacological effects by inhibiting the activity of specific enzymes and has various biochemical and physiological effects. Although N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has several advantages for lab experiments, it also has some limitations. There are several future directions for the research of N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide, including investigating its potential therapeutic effects and optimizing its synthesis method.

Synthesis Methods

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been synthesized using different methods, including the reaction of 4-bromo-1-butanol with thiourea to obtain 2-hydroxy-4-methylsulfanylbutyl isothiocyanate. The obtained compound is then reacted with 4-aminobenzene sulfonamide to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide. Other methods involve the reaction of 4-bromo-1-butanol with thiourea to obtain 2-hydroxy-4-methylsulfanylbutyl isothiocyanate, which is then reacted with 4-aminobenzoyl chloride to obtain N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide.

Scientific Research Applications

N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been used in scientific research as a potential drug candidate for various diseases, including cancer, inflammation, and Alzheimer's disease. Studies have shown that N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide inhibits the activity of the enzyme carbonic anhydrase IX, which is overexpressed in many types of cancer. N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has also been shown to have anti-inflammatory properties by inhibiting the activity of the enzyme 5-lipoxygenase. Furthermore, N-(2-Hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide has been reported to have potential therapeutic effects in Alzheimer's disease by inhibiting the aggregation of amyloid-beta peptides.

properties

IUPAC Name

N-(2-hydroxy-4-methylsulfanylbutyl)-4-pyrrolidin-1-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O4S2/c1-23-11-8-14(19)12-17-16(20)13-4-6-15(7-5-13)24(21,22)18-9-2-3-10-18/h4-7,14,19H,2-3,8-12H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHDPOLBIOCIQBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(CNC(=O)C1=CC=C(C=C1)S(=O)(=O)N2CCCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-hydroxy-4-(methylsulfanyl)butyl]-4-(pyrrolidine-1-sulfonyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.